

# Application Notes and Protocols for Determining Plasticizer Migration from Food Contact Materials

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## Compound of Interest

Compound Name: *Bis(2-ethylhexyl) isophthalate*

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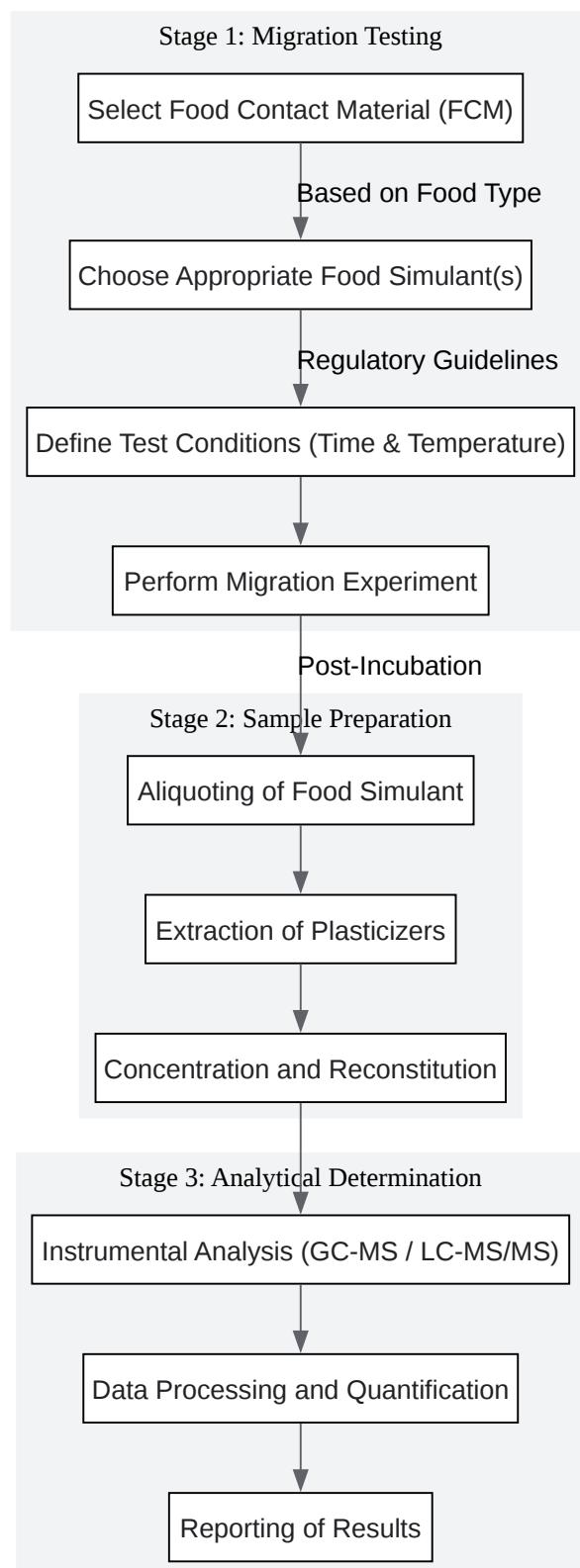
## Introduction

Plasticizers are additives incorporated into plastic materials to enhance their flexibility, durability, and workability. In the context of food contact materials (FCMs), these compounds can migrate from the packaging or container into the food product, leading to potential health concerns. The determination of plasticizer migration is a critical aspect of ensuring food safety and regulatory compliance. This document provides detailed application notes and protocols for the analysis of plasticizer migration from FCMs, targeting researchers, scientists, and professionals in drug development who may encounter these materials in product packaging and delivery systems.

The methodologies outlined below are based on established regulatory guidelines, such as the European Union's Regulation (EU) No 10/2011, and common analytical practices.<sup>[1][2]</sup> The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are widely employed for their sensitivity and specificity in identifying and quantifying plasticizers.<sup>[3][4]</sup>

## Overall Experimental Workflow

The process of determining plasticizer migration from food contact materials can be systematically broken down into three main stages: Migration Testing, Sample Preparation, and Analytical Determination. Each of these stages is critical for obtaining accurate and reproducible results.

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Caption: Overall workflow for determining plasticizer migration.

## Stage 1: Migration Testing Protocols

Migration testing simulates the transfer of substances from the FCM to food. The selection of food simulants and test conditions is crucial and should represent the intended use of the food contact material.

### Selection of Food Simulants

Food simulants are chosen based on the type of food that will come into contact with the material, as stipulated by regulations like (EU) No 10/2011.

Food Simulant	Abbreviation	Type of Food
Ethanol 10% (v/v)	Simulant A	Aqueous foods with a pH > 4.5
Acetic acid 3% (w/v)	Simulant B	Acidic foods with a pH ≤ 4.5
Ethanol 20% (v/v)	Simulant C	Alcoholic foods with an alcohol content of up to 20%
Ethanol 50% (v/v)	Simulant D1	Alcoholic foods with an alcohol content above 20% and for oil-in-water emulsions
Vegetable Oil	Simulant D2	Fatty foods
Poly(2,6-diphenyl-p-phenylene oxide)	Simulant E	Dry foods

Table 1: Commonly used food simulants as per (EU) No 10/2011.[\[2\]](#)

### Standardized Migration Test Conditions

The conditions for migration testing (time and temperature) are selected to reflect the worst-case scenario of foreseeable use.

Test No.	Contact Time	Contact Temperature	Intended Food Contact Conditions
OM1	10 days	20 °C	Any food contact at frozen and refrigerated conditions.
OM2	10 days	40 °C	Long-term storage at room temperature or below. <sup>[5]</sup>
OM3	2 hours	70 °C	Hot-fill or heating up to 70 °C for up to 2 hours. <sup>[5]</sup>
OM4	1 hour	100 °C	High-temperature applications up to 100 °C. <sup>[2]</sup>
OM5	2 hours at 100°C or 1 hour at 121°C	100 °C or 121 °C	High-temperature applications, including sterilization. <sup>[2]</sup>

Table 2: Standardized overall migration test conditions from (EU) No 10/2011.<sup>[2][5]</sup> For specific migration, these conditions can be adapted. For repeated-use articles, the migration test is typically performed three times on the same sample, with the compliance checked based on the result of the third test.<sup>[2]</sup>

## Protocol 1.1: General Migration Test

- Sample Preparation: Cut the food contact material into test specimens of a known surface area (e.g., 1 dm<sup>2</sup>).
- Test Setup: Place the test specimen in a migration cell or a glass container. Add a known volume of the selected pre-conditioned food simulant, ensuring a surface area to volume ratio of 6 dm<sup>2</sup>/L, unless otherwise specified.

- Incubation: Seal the container and incubate at the selected temperature for the specified duration as per the test conditions.
- Completion: After the incubation period, cool the container to room temperature. The food simulant is now ready for sample preparation and analysis.

## Stage 2: Sample Preparation Protocols

Proper sample preparation is essential to extract the migrated plasticizers from the food simulant and concentrate them for sensitive analysis.

### Protocol 2.1: Liquid-Liquid Extraction (LLE)

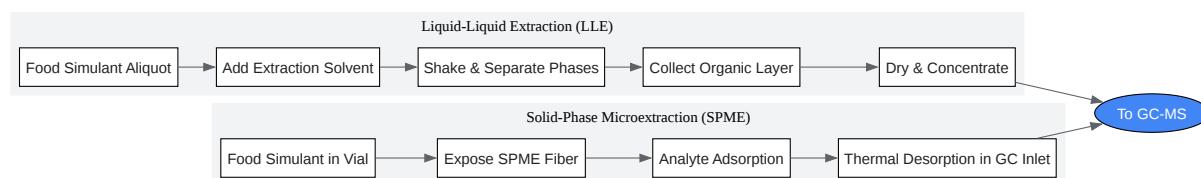
This protocol is suitable for aqueous and ethanolic food simulants (A, B, C, and D1).

- Aliquoting: Transfer a known volume (e.g., 10 mL) of the food simulant from the migration test into a glass separatory funnel.
- Internal Standard Spiking: Add an appropriate internal standard solution to the aliquot to correct for extraction efficiency and instrumental variations.
- Extraction: Add a suitable water-immiscible organic solvent (e.g., n-hexane, dichloromethane) to the separatory funnel.<sup>[6]</sup> Shake vigorously for 2-3 minutes, periodically venting the funnel.
- Phase Separation: Allow the layers to separate. Collect the organic layer.
- Repeat Extraction: Repeat the extraction process two more times with fresh solvent.
- Drying and Concentration: Combine the organic extracts and pass them through anhydrous sodium sulfate to remove residual water.<sup>[7]</sup> Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
- Reconstitution: The concentrated extract is now ready for GC-MS or LC-MS/MS analysis.

### Protocol 2.2: Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique suitable for aqueous samples, particularly for the analysis of phthalates.[8][9]

- Fiber Selection: Choose an appropriate SPME fiber. For phthalates, a polyacrylate or a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used.[10][11]
- Fiber Conditioning: Condition the fiber according to the manufacturer's instructions in the GC injection port.
- Extraction: Place a known volume of the food simulant into a headspace vial. Immerse the SPME fiber into the sample (direct immersion) or in the headspace above the sample.[11] Agitate the sample at a constant temperature for a defined period (e.g., 30-60 minutes) to allow the analytes to partition onto the fiber. The addition of salt can improve the extraction efficiency for some compounds.[8]
- Desorption: After extraction, retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes onto the analytical column.



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Caption: Comparison of LLE and SPME sample preparation workflows.

## Stage 3: Analytical Determination Protocols

The final stage involves the separation, identification, and quantification of the plasticizers using chromatographic techniques coupled with mass spectrometry.

## Protocol 3.1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile plasticizers like phthalates.[\[3\]](#)[\[12\]](#)

Instrumentation and Conditions:

Parameter	Specification
Gas Chromatograph	Agilent 8890 GC or equivalent
Mass Spectrometer	Agilent 5977B MS or equivalent
Column	HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent <a href="#">[10]</a>
Injection Mode	Splitless
Injector Temperature	250 - 280 °C <a href="#">[10]</a> <a href="#">[12]</a>
Oven Program	Initial 105°C for 1 min, ramp to 180°C at 3°C/min, hold for 4 min, ramp to 290°C at 10°C/min, hold for 0.5 min. <a href="#">[10]</a>
Carrier Gas	Helium at a constant flow of 1.2 mL/min <a href="#">[10]</a>
Ionization Mode	Electron Ionization (EI) at 70 eV <a href="#">[10]</a>
Acquisition Mode	Selected Ion Monitoring (SIM) for target analysis and/or Full Scan for screening <a href="#">[10]</a>

Table 3: Typical GC-MS parameters for plasticizer analysis.

Quantification:

Quantification is typically performed using an internal standard method. A calibration curve is generated by analyzing a series of standards of known concentrations. The concentration of the plasticizer in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

## Protocol 3.2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is particularly suitable for the analysis of less volatile or thermally labile plasticizers.  
[4][13]

Instrumentation and Conditions:

Parameter	Specification
Liquid Chromatograph	ExionLC or equivalent
Mass Spectrometer	Triple quadrupole mass spectrometer
Column	Zorbax Eclipse Plus C8 (100 mm x 2.1 mm, 1.8 $\mu$ m) or equivalent[14]
Mobile Phase A	98% Water, 2% Methanol with 5 mM ammonium formate and 0.1% formic acid[14]
Mobile Phase B	98% Methanol, 2% Water with 5 mM ammonium formate and 0.1% formic acid[14]
Gradient Elution	A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.
Column Temperature	35 °C[14]
Ionization Mode	Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI)[4][14]
Acquisition Mode	Multiple Reaction Monitoring (MRM)

Table 4: Typical LC-MS/MS parameters for plasticizer analysis.

Quantification:

Similar to GC-MS, quantification is performed using an internal standard and a calibration curve. For each target plasticizer, at least two MRM transitions (a quantifier and a qualifier ion) are monitored for confident identification and accurate quantification.

## Data Presentation: Summary of Analytical Method Performance

The choice of analytical method depends on the specific plasticizers of interest and the required sensitivity.

Analytical Technique	Common Analytes	Typical Limits of Detection (LOD)	Precision (RSD)	Key Advantages
GC-MS	Phthalates (DBP, BBP, DEHP, etc.)	0.08 - 0.31 µg/L (with SPME)[10]	< 15%	High separation efficiency for volatile compounds, robust, widely available.
LC-MS/MS	Phthalates, Adipates, Citrates, Polyadipates	1 ppb or lower[15]	< 10%	Suitable for non-volatile and thermally labile compounds, high sensitivity and selectivity.[4][13]

Table 5: Comparison of common analytical techniques for plasticizer analysis.

## Note on Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) is a green extraction technique that utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent.[16] While SFE can be highly effective in removing plasticizers from polymer matrices, it is more commonly applied in the context of polymer processing and purification rather than as a routine method for migration studies from finished articles.[17] The process involves diffusing supercritical CO<sub>2</sub> into the polymer matrix,

where it acts as a solvent to extract the plasticizers.[\[16\]](#) The efficiency of extraction is dependent on pressure, temperature, and the flow rate of the supercritical fluid.[\[18\]](#)

## Conclusion

The determination of plasticizer migration from food contact materials is a multi-step process that requires careful planning and execution. The protocols and application notes provided herein offer a comprehensive guide for researchers and scientists to conduct these analyses accurately and reliably. The choice of migration conditions, sample preparation technique, and analytical instrumentation should be tailored to the specific food contact material and the plasticizers of interest, while adhering to the relevant regulatory guidelines to ensure food safety.

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